molecular formula C11H10F3NO B8393727 4,4-Dimethyl-2-(2,4,6-trifluoro-phenyl)-4,5-dihydro-oxazole

4,4-Dimethyl-2-(2,4,6-trifluoro-phenyl)-4,5-dihydro-oxazole

Cat. No. B8393727
M. Wt: 229.20 g/mol
InChI Key: ZFDJXCWWXFWLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2-(2,4,6-trifluoro-phenyl)-4,5-dihydro-oxazole is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

4,4-dimethyl-2-(2,4,6-trifluorophenyl)-5H-1,3-oxazole

InChI

InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)9-7(13)3-6(12)4-8(9)14/h3-4H,5H2,1-2H3

InChI Key

ZFDJXCWWXFWLCG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=C(C=C2F)F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trifluoro-N-(2-hydroxy-1,1-dimethyl-ethyl)-benzamide (43.8 g, 177.1 mmol) in dry dichloromethane (400 mL) was added thionyl chloride (58.9 ml, 415 mmol) via slow drop-wise addition over 25 minutes (reaction flask was immersed in an ice bath part way through the addition to control the temperature). After complete addition the material was stirred at ambient temperature over night. The volume was reduced to 30% by concentration under vacuum. To that was added ether (200 ml) and a solid precipitate (39.94 g off-white solid) was collected by filtration. The ether filtrate was set aside and the solid material was taken up in water (120 ml) and treated with an aqueous solution of sodium hydroxide (2N, 55 ml). Ethyl acetate (120 ml) was added and the mixture was transferred to a separatory funnel and shaken. The organic phase was collected and washed with an equal volume of water. The ethyl acetate phase was collected and the aqueous phases were back extracted with ethyl acetate (2×100 ml). The combined organic phases were dried (magnesium sulfate), filtered and concentrated in vacuo to provide the desired as a pure off-white solid (33.98 g). (M+H)+=230 m/e.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
58.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
33.98 g
Type
reactant
Reaction Step Two

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